molecular formula C11H17BN2O4 B580742 (6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid CAS No. 1218790-80-7

(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid

Cat. No. B580742
CAS RN: 1218790-80-7
M. Wt: 252.077
InChI Key: YUYFBQXOHVMJOA-UHFFFAOYSA-N
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Description

“(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1218790-80-7 . It has a molecular weight of 252.08 and its IUPAC name is 6-[(tert-butoxycarbonyl)(methyl)amino]-3-pyridinylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-6-5-8(7-13-9)12(16)17/h5-7,16-17H,1-4H3 .


Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, pinacol boronic esters can undergo functionalizing deboronation . They can also be involved in Suzuki-Miyaura coupling , a type of cross-coupling reaction, among others.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It may cause skin and eye irritation, and possibly respiratory irritation . Precautionary measures include avoiding inhalation or skin contact, and using protective clothing .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, particularly focusing on the protodeboronation of alkyl boronic esters . Additionally, its potential applications in various chemical transformations could be investigated further .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and various organic substrates in these reactions.

Mode of Action

Boronic acids and their derivatives, including this compound, are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a bond with an electrophile in the presence of a palladium catalyst and a base .

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it can be inferred that this compound may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.

Pharmacokinetics

As a research chemical, it’s primarily used in the synthesis of other organic compounds

Result of Action

The molecular and cellular effects of 6-(BOC-Methylamino)pyridine-3-boronic acid’s action are likely to be highly context-dependent, given its role in the synthesis of various organic compounds . The specific effects would depend on the nature of the compounds being synthesized and their subsequent interactions within the cellular environment.

Action Environment

The action, efficacy, and stability of 6-(BOC-Methylamino)pyridine-3-boronic acid are likely to be influenced by various environmental factors. For instance, it’s recommended to store this compound in a cool place, in a tightly closed container, and away from strong oxidizing agents . These precautions suggest that temperature, exposure to air, and the presence of oxidizing agents could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

[6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-6-5-8(7-13-9)12(16)17/h5-7,16-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYFBQXOHVMJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675364
Record name {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid

CAS RN

1218790-80-7
Record name C-(1,1-Dimethylethyl) N-(5-borono-2-pyridinyl)-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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